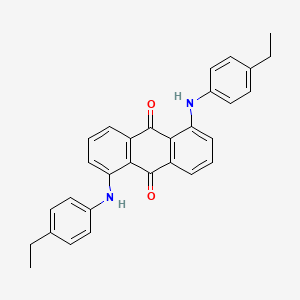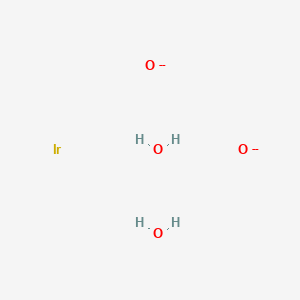
Oxalylmonoguanylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalylmonoguanylhydrazide is a chemical compound with the molecular formula C3H6N4O3 and a molecular weight of 146.1 g/mol. It is also known by its IUPAC name, 2-[2-(diaminomethylidene)hydrazinyl]-2-oxoacetic acid. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Vorbereitungsmethoden
The synthesis of oxalylmonoguanylhydrazide involves the reaction of oxalyl chloride with aminoguanidine bicarbonate . The reaction typically takes place in an organic solvent such as ethanol or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques. Industrial production methods may involve scaling up this synthetic route while ensuring compliance with good manufacturing practices (GMP) and maintaining high purity standards.
Analyse Chemischer Reaktionen
Oxalylmonoguanylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrazides and guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxalylmonoguanylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of oxalylmonoguanylhydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Oxalylmonoguanylhydrazide can be compared with other similar compounds such as:
Oxalyl dihydrazide: Similar in structure but lacks the guanidine moiety.
Aminoguanidine: Contains the guanidine group but differs in its overall structure.
Hydrazine derivatives: Share the hydrazine functional group but vary in their chemical properties and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C12H12N5O10P |
|---|---|
Molekulargewicht |
417.22 g/mol |
IUPAC-Name |
[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2,3-dioxocyclopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H12N5O10P/c13-11-15-8-2(9(22)16-11)14-1-17(8)10-4(19)3(18)7(26-10)12(5(20)6(12)21)27-28(23,24)25/h1,3-4,7,10,18-19H,(H2,23,24,25)(H3,13,15,16,22)/t3-,4+,7-,10+/m0/s1 |
InChI-Schlüssel |
UBWNYTDAVGRMGJ-RCQZORRVSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



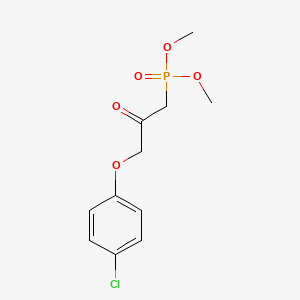
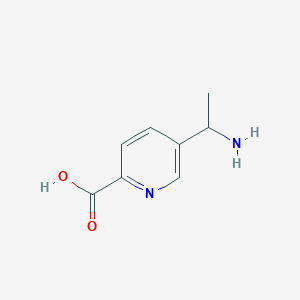
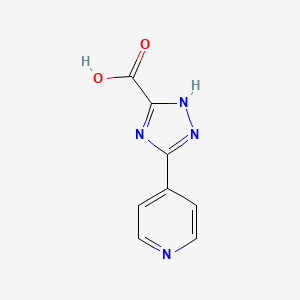
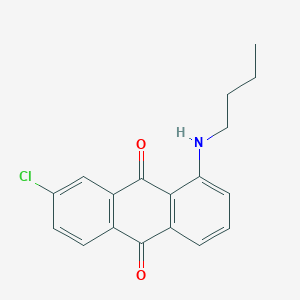
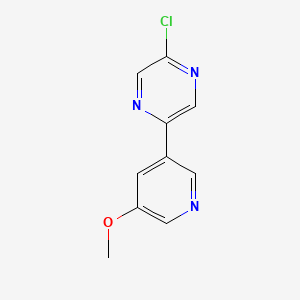
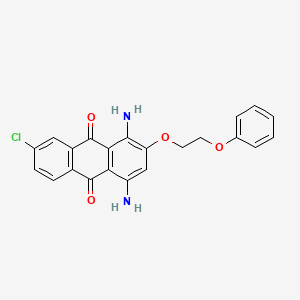

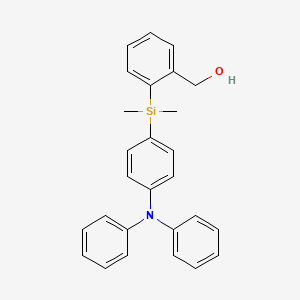
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

